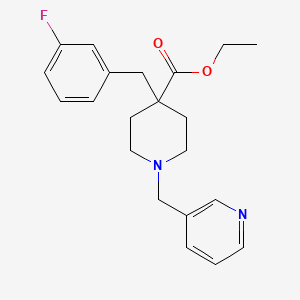![molecular formula C22H17N3O3S B3928252 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3928252.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide (referred to as BMN-673) is a novel PARP inhibitor that has gained significant attention in the scientific community due to its potential in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in homologous recombination repair, such as BRCA1 and BRCA2 mutations. BMN-673 is a promising candidate for cancer treatment due to its high potency and selectivity for PARP1 and PARP2.
Mechanism of Action
BMN-673 works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells with defects in homologous recombination repair. BMN-673 has been shown to be highly selective for PARP1 and PARP2, which are the most important PARP enzymes involved in DNA repair.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a potent cytotoxic effect on cancer cells with BRCA mutations, both in vitro and in vivo. In addition, BMN-673 has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy. BMN-673 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
BMN-673 has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2, which allows for precise targeting of these enzymes. In addition, BMN-673 has a favorable pharmacokinetic profile, which allows for easy administration in animal models. However, BMN-673 can be expensive and difficult to synthesize, which may limit its availability for some labs.
Future Directions
There are several future directions for research on BMN-673, including:
1. Combination therapy: BMN-673 has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy. Further research is needed to identify the optimal combination therapy regimens for BMN-673.
2. Biomarker identification: While BMN-673 has shown promising results in clinical trials, not all patients with BRCA mutations respond to the treatment. Further research is needed to identify biomarkers that can predict response to BMN-673.
3. Resistance mechanisms: Resistance to PARP inhibitors, including BMN-673, can develop over time. Further research is needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. New indications: While BMN-673 has shown promise in the treatment of breast, ovarian, and prostate cancers with BRCA mutations, further research is needed to explore its potential in other cancer types.
Conclusion:
BMN-673 is a promising PARP inhibitor with potential in cancer treatment. Its high potency and selectivity for PARP1 and PARP2 make it a valuable tool for research on DNA repair and cancer biology. Further research is needed to explore its potential in combination therapy, biomarker identification, resistance mechanisms, and new indications.
Scientific Research Applications
BMN-673 has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. In preclinical studies, BMN-673 has been shown to be highly effective in inhibiting the growth of BRCA-deficient tumor cells, both in vitro and in vivo. Clinical trials have shown promising results in the treatment of breast, ovarian, and prostate cancers with BRCA mutations.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-13-16(22-24-18-9-3-4-12-20(18)29-22)8-5-10-17(13)23-21(26)15-7-6-11-19(14(15)2)25(27)28/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGWJMBISPLWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3928173.png)
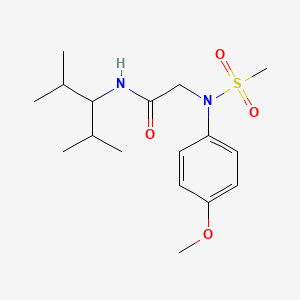
![1-(10H-phenothiazin-10-yl)-3-[(2-phenylethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928180.png)
![4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)
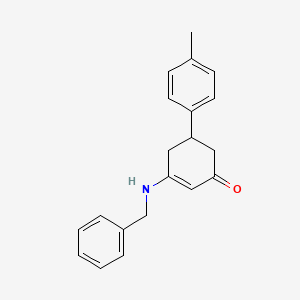
![2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3928204.png)
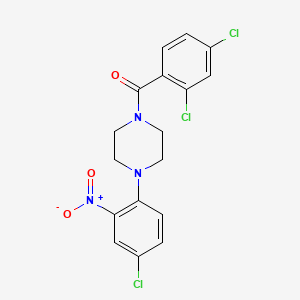
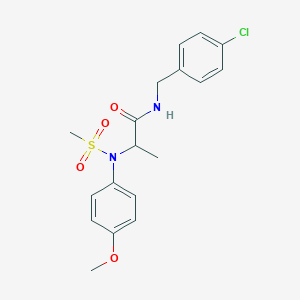
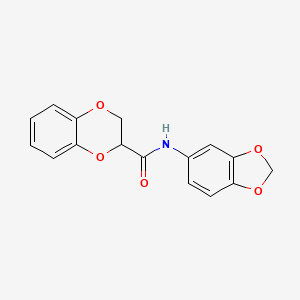
![10-acetyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928233.png)
![2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3928238.png)
![4-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928244.png)
![8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3928251.png)
